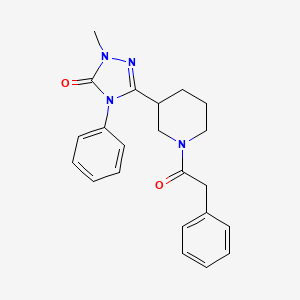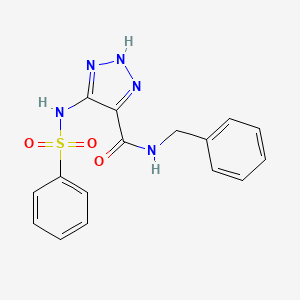
1-methyl-4-phenyl-3-(1-(2-phenylacetyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-4-PHENYL-3-[1-(2-PHENYLACETYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-4-PHENYL-3-[1-(2-PHENYLACETYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Acylation: The piperidine ring is then acylated with phenylacetyl chloride in the presence of a base such as triethylamine to form the phenylacetyl derivative.
Triazole Formation: The triazole ring is formed by the cyclization of the acylated piperidine with hydrazine and a suitable aldehyde under acidic conditions.
Final Assembly: The final compound is obtained by methylation of the triazole ring using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-METHYL-4-PHENYL-3-[1-(2-PHENYLACETYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce the triazole ring.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide with alkyl halides.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of alkyl-substituted derivatives.
Scientific Research Applications
1-METHYL-4-PHENYL-3-[1-(2-PHENYLACETYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a potential intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 1-METHYL-4-PHENYL-3-[1-(2-PHENYLACETYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in inflammatory pathways, such as cyclooxygenase.
Pathways Involved: It inhibits the synthesis of prostaglandins, thereby reducing inflammation and pain.
Comparison with Similar Compounds
1-METHYL-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE: Known for its neurotoxic effects and use in Parkinson’s disease research.
1-PHENYL-3-METHYL-4-PHENYL-1,2,4-TRIAZOLE: Another triazole derivative with different pharmacological properties.
Uniqueness: 1-METHYL-4-PHENYL-3-[1-(2-PHENYLACETYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is unique due to its specific structural configuration, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C22H24N4O2 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-methyl-4-phenyl-5-[1-(2-phenylacetyl)piperidin-3-yl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C22H24N4O2/c1-24-22(28)26(19-12-6-3-7-13-19)21(23-24)18-11-8-14-25(16-18)20(27)15-17-9-4-2-5-10-17/h2-7,9-10,12-13,18H,8,11,14-16H2,1H3 |
InChI Key |
IZANJSOOLLVXDL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(dicyanomethylidene)-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl] 4-bromobenzoate](/img/structure/B14962215.png)
![6-(2-chlorophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one](/img/structure/B14962219.png)
![2-amino-4',4',6',8',9'-pentamethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B14962227.png)
![2-phenyl-8-(pyridin-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B14962244.png)
![2-(ethylsulfanyl)-9-(3-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14962248.png)
![2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl morpholine-4-carbodithioate](/img/structure/B14962254.png)

![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(2-pyridylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B14962259.png)
![2-N-Isopropyl-5-[(4-methoxyphenyl)carbonyl]-1,3-thiazole-2,4-diamine](/img/structure/B14962266.png)

![(2E)-3-(4-methylphenyl)-1-[2,2,4-trimethyl-4-(4-nitrophenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one](/img/structure/B14962268.png)
![2-(2-chlorophenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B14962295.png)
![2-[(4-chlorophenyl)amino]-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14962300.png)

